molecular formula C14H12N4O2S B3017151 (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate CAS No. 325699-72-7

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate

Cat. No.: B3017151
CAS No.: 325699-72-7
M. Wt: 300.34
InChI Key: AGANAEGZNBAEDP-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is a chemical compound that features a nicotinate ester linked to a phenyl ring substituted with a carbamothioylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate typically involves the condensation of 4-formylphenyl nicotinate with thiosemicarbazide under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through cyclization and dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The carbamothioylhydrazono group can form coordination complexes with metal ions, affecting enzymatic activity or cellular processes. Additionally, the compound may interact with biological macromolecules, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-carbamothioylhydrazono)methyl)phenyl benzoate
  • (E)-4-((2-carbamothioylhydrazono)methyl)phenyl acetate
  • (E)-4-((2-carbamothioylhydrazono)methyl)phenyl propionate

Uniqueness

(E)-4-((2-carbamothioylhydrazono)methyl)phenyl nicotinate is unique due to the presence of the nicotinate ester, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-14(21)18-17-8-10-3-5-12(6-4-10)20-13(19)11-2-1-7-16-9-11/h1-9H,(H3,15,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANAEGZNBAEDP-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327825
Record name [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325699-72-7
Record name [4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.